molecular formula C14H10ClF2NO B5762028 N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5762028
M. Wt: 281.68 g/mol
InChI Key: VAJVCYJCBDXSSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)acetamide involves complex chemical reactions. For example, the synthesis of similar acetamides has been described through reactions involving aniline derivatives with different agents, such as POCl3 in acetate or through condensation reactions involving specific substituted phenyl acetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of related acetamides has been determined through various spectroscopic techniques including NMR, IR, and X-ray diffraction analysis. These methods reveal the crystalline structure, bonding arrangements, and geometrical parameters critical for understanding the chemical behavior of such compounds (Ping, 2007).

Chemical Reactions and Properties

Compounds structurally similar to N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)acetamide participate in a variety of chemical reactions, indicative of their reactive nature. For instance, acetamides have been involved in reactions leading to the formation of novel compounds with potential anti-inflammatory activity, illustrating the diverse chemical properties and reactions these compounds can undergo (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray diffraction analysis provides insights into the crystalline structure, showing how molecules are packed in the solid state and their intermolecular interactions, which influence the compound's physical properties (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are characterized by their functional groups, which influence reactivity, stability, and interaction with other molecules. Spectroscopic methods like NMR and IR spectroscopy are essential tools for analyzing these properties, providing detailed information on the electronic environment of atoms within the molecule and their chemical behavior (Man-li, 2008).

Mechanism of Action

This compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . The efficacy of PAMs of mGlu4 in preclinical rodent models of Parkinson’s disease has been established by a number of groups .

Future Directions

The future directions of research on this compound could involve further exploration of its role as a positive allosteric modulator of the metabotropic glutamate receptor 4, particularly in the context of Parkinson’s disease . Further studies could also explore its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c15-12-8-11(5-6-13(12)17)18-14(19)7-9-1-3-10(16)4-2-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJVCYJCBDXSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)acetamide

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